24-羟基胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

24-Hydroxycholesterol is crucial for cholesterol homeostasis, especially in the brain where it is synthesized and plays a pivotal role in the secretion of cholesterol from the brain. It acts as a liver X receptor (LXR) agonist, influencing cholesterol metabolism significantly (Cook et al., 2009).

Synthesis Analysis

The enzyme cytochrome P450 46A1 (CYP46A1) in neurons mainly produces 24-Hydroxycholesterol. This enzymatic activity facilitates the conversion of cholesterol into 24-OHChol, which is essential for cholesterol turnover in the vertebrate central nervous system (Russell et al., 2009).

Molecular Structure Analysis

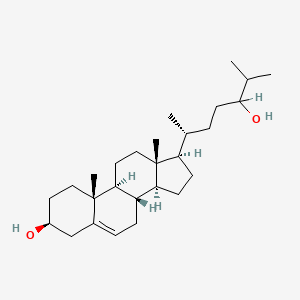

24-Hydroxycholesterol possesses a specific molecular structure that allows it to play a unique role in cholesterol metabolism. Its hydroxylated form at the 24th carbon position distinguishes it from cholesterol, enabling its function as a brain-derived cholesterol metabolite and signaling molecule.

Chemical Reactions and Properties

24-OHChol undergoes sulfation, which is a significant metabolic pathway affecting its role in LXR activation and cholesterol homeostasis. It can form monosulfates and disulfates, which have different effects on LXR activation and potentially on the regulation of cholesterol levels in the body (Cook et al., 2009).

Physical Properties Analysis

The physical properties of 24-OHChol, including its solubility and transport in the bloodstream, are influenced by its molecular structure. It is primarily transported by apolipoproteins to the liver, where it can be converted into bile acids or excreted, highlighting its solubility and transport mechanisms which are crucial for its function in cholesterol homeostasis.

Chemical Properties Analysis

24-Hydroxycholesterol's chemical properties, such as its reactivity with other molecules and its enzymatic conversion to other metabolites, are vital for its role in the brain and overall cholesterol metabolism. For instance, its conversion by CYP7A1 to 7alpha-hydroxylated derivatives indicates its involvement in bile acid biosynthesis, reflecting its broad impact on cholesterol metabolism and homeostasis (Norlin et al., 2000).

科学研究应用

在阿尔茨海默病中的作用

24-羟基胆固醇在阿尔茨海默病 (AD) 的发病机制中起着关键作用。 研究发现,24-羟基胆固醇可以通过 SIRT1/PGC1α/Nrf2 途径诱导 Tau 蛋白酶体依赖性降解 {svg_1}。 这表明 24-羟基胆固醇有助于 Tau 降解,这可以帮助预防过度磷酸化的 Tau 的神经毒性积累并对抗神经退行性变 {svg_2}.

神经保护作用

24-羟基胆固醇被认为具有神经保护作用。 它可以增加 PGC1α 和 Nrf2 的表达和蛋白水平,以及 Nrf2 的核易位 {svg_3}。 这表明 24-羟基胆固醇可以对神经元产生保护作用。

在胆固醇代谢中的作用

24-羟基胆固醇,也称为脑固醇,是胆固醇氧化的产物。 它在维持大脑胆固醇稳态中起着至关重要的作用 {svg_4}。 这对神经元功能和大脑发育至关重要 {svg_5}.

在 AD 发病机制中的争议性作用

虽然 24-羟基胆固醇已被证明具有神经保护作用,但它在 AD 发病机制中也起着有争议的作用。 一些研究表明 24-羟基胆固醇会促进神经炎症、淀粉样蛋白 β (Aβ) 肽的产生、氧化应激和细胞死亡 {svg_6}。 然而,它也被证明可以预防 Tau 过度磷酸化和 Aβ 的产生 {svg_7}.

大脑功能中的信号分子

24-羟基胆固醇是大脑中主要的氧化胆固醇,代表着对大脑功能至关重要的信号分子 {svg_8}.

在疾病进展中的作用

AD 大脑中 24-羟基胆固醇的水平显着下降,这可能是由于神经元丢失造成的 {svg_9}。 这表明维持 24-羟基胆固醇水平可能对减缓疾病进展至关重要 {svg_10}.

作用机制

Target of Action

24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of 24-Hydroxycholesterol are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .

Mode of Action

24-Hydroxycholesterol acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .

Biochemical Pathways

24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .

Pharmacokinetics

After entering general blood circulation and traveling to the liver, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of 24-Hydroxycholesterol results in the balance between cerebral production and liver elimination .

Result of Action

24-Hydroxycholesterol may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of 24-Hydroxycholesterol metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .

Action Environment

The action of 24-Hydroxycholesterol is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of 24-Hydroxycholesterol may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-GHMQSXNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

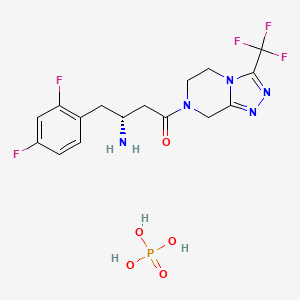

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)